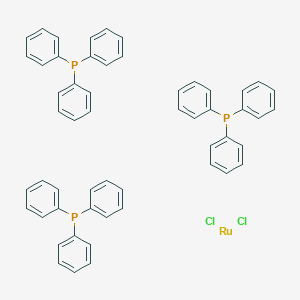

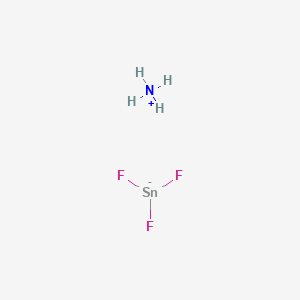

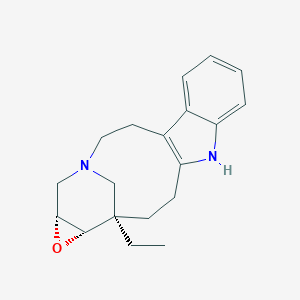

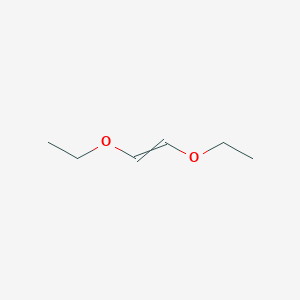

![molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1](/img/structure/B103111.png)

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, also known as BMPO, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenylpropan-1-one (PPO), which is a common compound found in many plants and animals. BMPO is a highly potent compound that has been used in laboratory experiments to study its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a compound with notable pharmacological potential, derived from its synthesis and applications in the development of bioactive molecules. Its significance lies in the varied pharmacological activities it can potentially influence, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a versatile substrate in organic synthesis, it serves as a crucial raw material in the preparation of medical products, highlighting its importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Chemotherapy and Antineoplastic Agents

The development of novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, derived from the compound, showcases its role in producing potential drug candidates with excellent cytotoxic properties. These compounds have been found to be more potent than some contemporary anticancer drugs, offering greater tumor-selective toxicity and acting as modulators of multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. This indicates their promising potential in antimalarial and antimycobacterial properties, positioning them as candidate antineoplastic agents for further evaluation (Hossain et al., 2020).

Antimicrobial Applications

The exploration of p-Cymene, a monoterpene structurally related to this compound, emphasizes its broad spectrum of biological activity, including antimicrobial effects. This property has been extensively investigated, revealing p-Cymene as a major constituent in plant extracts used in traditional medicines as antimicrobial agents. Despite the limited data on its in vivo efficacy and safety, further studies are required to substantiate the beneficial effects of p-Cymene in human healthcare, presenting it as a promising candidate for biomedical applications (Marchese et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is suggested that the compound may display possible cholinergic properties, and potentiate dopamine while partially inhibiting serotonin .

Mode of Action

The exact mode of action of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is not well-documented. Given its potential cholinergic properties, it might interact with cholinergic receptors, enhancing the action of acetylcholine, a key neurotransmitter. Its potential to potentiate dopamine suggests it might increase the levels or activity of dopamine, a neurotransmitter associated with reward and pleasure. Its partial inhibition of serotonin suggests it might reduce the activity of serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its potential effects on dopamine and serotonin, it might influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and other neurological functions .

Result of Action

Given its potential effects on dopamine and serotonin, it might influence mood and other neurological functions .

Eigenschaften

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQYJQQRYVVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.